Triisotridecyl phosphate
Description
Properties
CAS No. |
95791-33-6 |
|---|---|
Molecular Formula |
C39H81O4P |
Molecular Weight |
645.0 g/mol |
IUPAC Name |
tris(11-methyldodecyl) phosphate |
InChI |
InChI=1S/C39H81O4P/c1-37(2)31-25-19-13-7-10-16-22-28-34-41-44(40,42-35-29-23-17-11-8-14-20-26-32-38(3)4)43-36-30-24-18-12-9-15-21-27-33-39(5)6/h37-39H,7-36H2,1-6H3 |
InChI Key |
YWPBWLPNJHBFOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCOP(=O)(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Synthesis and Reaction Pathways
Esterification Reactions for Trialkyl Phosphate (B84403) Formation
POCl₃ + 3 (C₁₃H₂₇OH) → PO(OC₁₃H₂₇)₃ + 3 HCl
This process is characteristic of the synthesis of many trialkyl phosphates from aliphatic alcohols. google.com
The formation of Triisotridecyl phosphate from phosphorus oxychloride and isotridecyl alcohol proceeds via a stepwise nucleophilic substitution mechanism. The oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride. This process occurs in three successive steps, with each step involving the displacement of a chloride ion.
The reaction can be generalized as follows:
First Esterification: POCl₃ + ROH → ROPOCl₂ + HCl
Second Esterification: ROPOCl₂ + ROH → (RO)₂POCl + HCl
Third Esterification: (RO)₂POCl + ROH → (RO)₃PO + HCl (where R = isotridecyl)
The hydroxide (B78521) group (HO-) itself is a poor leaving group; therefore, the alcohol is typically modified to enhance its reactivity. masterorganicchemistry.com In the presence of a base like pyridine (B92270), the alcohol's oxygen is activated, facilitating the attack on the phosphorus center. masterorganicchemistry.com The reaction generates hydrogen chloride (HCl) as a byproduct at each stage. google.com The liberated HCl can react with the alcohol and the ester products, leading to the formation of impurities such as chloroalkyls and acid esters, particularly at elevated temperatures. google.com
While the reaction can proceed without a true catalyst, the use of an acid scavenger is essential for achieving high yields and purity. These agents are often referred to as catalysts in the industrial context because they drive the reaction to completion.
Commonly used systems include:
Tertiary Amines: Bases like triethylamine (B128534) or pyridine are frequently used to neutralize the hydrogen chloride (HCl) as it is formed. masterorganicchemistry.comorganic-chemistry.org This prevents acid-catalyzed side reactions and shifts the equilibrium towards the formation of the trialkyl phosphate product. organic-chemistry.org
Lewis Acids: In some esterification processes, Lewis acid catalysts can be employed. However, for the reaction of alcohols with POCl₃, the primary focus is on managing the HCl byproduct.
Other Reagents: Phosphorus oxychloride in combination with 4-dimethylaminopyridine (B28879) (DMAP) has been shown to be an effective coupling reagent for converting carboxylic acids to esters under mild conditions, a principle that highlights the potential for activating the phosphorus center. rsc.org
The choice of catalytic system directly impacts the reaction's selectivity by minimizing the formation of undesired byproducts like alkyl chlorides and acidic phosphate esters.
Table 1: Catalytic Systems in Trialkyl Phosphate Synthesis
| Catalyst/Reagent | Type | Role in Synthesis | Impact on Selectivity & Yield |
|---|---|---|---|
| Triethylamine | Tertiary Amine (Base) | HCl Scavenger | Prevents acid-catalyzed side reactions, drives equilibrium forward, increasing yield. organic-chemistry.org |
| Pyridine | Tertiary Amine (Base) | HCl Scavenger, Activator | Neutralizes HCl and can activate the alcohol for a cleaner reaction, improving yield. masterorganicchemistry.com |
| DMAP | Acyl Transfer Catalyst | Coupling Reagent | Used with POCl₃ to facilitate esterification under mild conditions, suggesting potential for activation. rsc.org |
| Hard Cations | Lewis Acid | Catalyst | Used in the synthesis of triaryl phosphates from phenols and H₃PO₄. google.com |
Process Optimization in this compound Synthesis
Optimizing the synthesis process is crucial for maximizing product yield, ensuring high purity, and achieving economic feasibility, especially given the challenges associated with producing higher alkyl phosphates. google.com
Several critical parameters must be controlled during the synthesis of this compound to ensure efficiency and purity.
Temperature Control: The initial reaction between isotridecyl alcohol and phosphorus oxychloride is highly exothermic. The temperature is typically maintained at or below 35°C during the addition of POCl₃ to prevent uncontrolled reactions and the formation of byproducts. google.com After the initial addition, the mixture is often heated (e.g., to 60-70°C) to ensure the reaction goes to completion. google.com
Stoichiometry of Reactants: An excess of the alcohol is generally used to ensure the complete conversion of phosphorus oxychloride. google.com Using a stoichiometric excess of isotridecyl alcohol helps to drive the reaction towards the formation of the desired triester.
Removal of Byproducts: Efficient removal of the liberated hydrogen chloride is paramount. This is often achieved by bubbling a stream of dry air or an inert gas like nitrogen through the reaction mixture, sometimes under reduced pressure. google.com Failure to remove HCl effectively leads to lower yields and the formation of acidic impurities. google.com
Table 2: Key Optimization Parameters for this compound Synthesis
| Parameter | Optimized Condition | Rationale |
|---|---|---|
| Reaction Temperature | ≤ 35°C during POCl₃ addition, then 60-70°C | Control initial exothermic reaction; drive reaction to completion. google.com |
| Reactant Ratio | Stoichiometric excess of isotridecyl alcohol | Ensure complete conversion of phosphorus oxychloride. google.com |
| HCl Removal | Bubbling air/N₂ through the mixture under reduced pressure | Prevent side reactions and product degradation, increasing purity and yield. google.com |
| Reaction Time | Several hours after initial addition | Allow for the complete three-step esterification process. google.com |
Research into more sustainable and efficient chemical production has led to the exploration of alternative synthetic pathways and green chemistry principles. ijpdd.orgresearchgate.netrsc.org
Transesterification: An alternative route to producing higher trialkyl phosphates is through the transesterification of a lower trialkyl phosphite, such as trimethyl phosphite, with a higher alcohol like isodecanol. google.com This method avoids the use of phosphorus oxychloride and the generation of HCl. The process typically involves heating the reactants and removing the lower-boiling alcohol byproduct (e.g., methanol) to drive the reaction. google.com
Catalytic Routes from White Phosphorus: Methods have been developed for synthesizing triaryl phosphates directly from white phosphorus and phenols using iron catalysts under aerobic conditions, which avoids the use of chlorine and does not produce acid waste. epa.gov While developed for triaryl phosphates, this indicates a direction for future research into greener trialkyl phosphate synthesis.
Green Solvents and Conditions: The principles of green chemistry encourage the use of less toxic and more environmentally benign solvents. tandfonline.comresearchgate.net Triethyl phosphate (TEP) itself has been proposed as a green solvent for some chemical processes due to its low toxicity and biodegradability. tandfonline.com Future work could explore using such solvents or developing solvent-free reaction conditions for this compound synthesis.
Biorenewable Phosphorus Sources: Long-term sustainability in phosphorus chemistry may involve utilizing biorenewable sources. Phytic acid, an abundant agricultural byproduct, has been proposed as a potential platform chemical for producing various phosphorus compounds, which could reduce reliance on mined phosphate rock. rsc.org
Downstream Processing and Purification Methodologies
The purification of higher trialkyl phosphates like this compound is challenging due to their high boiling points, which makes distillation difficult without causing thermal decomposition. google.com Therefore, non-distillative methods are preferred.
A typical purification sequence after the initial reaction involves:
Removal of Excess Alcohol: After the reaction is complete and the bulk of the HCl has been removed, the excess unreacted isotridecyl alcohol is stripped from the crude product. This is typically done via distillation under vacuum at a sufficient temperature to volatilize the alcohol without degrading the phosphate ester. google.com
Removal of Acidic Impurities: The primary impurities in the crude product are acidic partial esters, such as diisotridecyl hydrogen phosphate and monoisotridecyl dihydrogen phosphate. A highly effective method for removing these impurities is to treat the crude liquid ester with an anion exchange resin. google.com The resin adsorbs the acidic esters, leaving behind the substantially pure neutral this compound. google.com This process can be facilitated by dissolving the crude product in a volatile organic solvent. google.com
Filtration: A final filtration step may be employed to remove any particulate matter or residual resin from the final product.
This multi-step purification process is essential for producing a high-purity grade of this compound suitable for its various industrial applications. google.com
Separation Techniques for Crude Reaction Mixtures
The purification of this compound from the crude reaction mixture is a critical step in its manufacturing process. The primary goal is to remove unreacted starting materials, catalysts, and byproducts to achieve the desired product specifications. The crude mixture typically contains the desired this compound, along with unreacted isotridecyl alcohol, residual catalysts (if used), and acidic byproducts such as diisotridecyl phosphate and phosphoric acid. The separation strategy often involves a multi-step approach combining washing, neutralization, and distillation.
Initially, the crude product may undergo a series of washing steps. An acidic wash, for instance with a dilute solution of an acid like hydrochloric or phosphoric acid, can be employed to remove any remaining metal salt catalysts. capes.gov.br This is followed by a neutralization step, where a dilute alkaline solution, such as sodium hydroxide or sodium carbonate, is used to neutralize acidic impurities. capes.gov.brnih.gov These acidic byproducts, if not removed, can compromise the thermal stability and performance of the final product. Following neutralization, the organic phase is washed with water to remove residual salts and alkali. capes.gov.br
Due to the high boiling point of this compound, simple distillation is not always effective for separating it from other high-boiling impurities. However, distillation under reduced pressure (vacuum distillation) is a common technique to remove lower-boiling components like unreacted isotridecyl alcohol. capes.gov.br In some processes, steam stripping may also be utilized to facilitate the removal of volatile impurities and residual halogenated compounds. capes.gov.br
The effectiveness of these separation techniques is summarized in the following table, which outlines the target impurities and the rationale for each method.
| Technique | Target Impurity | Description | References |
| Acidic Washing | Residual Metal Catalysts | Washing with a dilute acid solution to remove any remaining metal salt catalysts from the reaction mixture. | capes.gov.br |
| Neutralization | Acidic Byproducts (e.g., Diisotridecyl Phosphate) | Treatment with a dilute alkaline solution to neutralize acidic impurities, followed by water washing. | capes.gov.brnih.gov |
| Vacuum Distillation | Unreacted Isotridecyl Alcohol | Distillation under reduced pressure to separate the high-boiling this compound from more volatile unreacted alcohol. | capes.gov.br |
| Steam Stripping | Volatile Impurities, Halogenated Compounds | Introduction of steam to the crude mixture to aid in the removal of volatile and halogen-containing byproducts. | capes.gov.br |
Advanced Purification Strategies for High-Purity this compound
For applications requiring high-purity this compound, more advanced purification strategies are employed to reduce impurities to trace levels. These methods build upon the initial separation techniques and are designed to address specific, persistent impurities that can affect the product's performance, such as its color, acidity, and thermal stability.
One advanced technique involves the use of chelating agents to sequester and remove trace metal ions that may not have been fully eliminated during the initial washing stages. google.com These metal ions can act as catalysts for degradation reactions, so their removal is crucial for ensuring the long-term stability of the phosphate ester.
Another sophisticated approach is the treatment of the partially purified product with acid scavengers, such as epoxy compounds. These compounds react with and neutralize residual acidic impurities that could otherwise lead to the slow degradation of the product over time. google.comgoogle.com This is particularly important for applications where the phosphate ester is exposed to high temperatures.
Fractional distillation under high vacuum is a key technology for achieving high purity. google.com This technique allows for the precise separation of this compound from compounds with very similar boiling points. By carefully controlling the temperature and pressure, it is possible to obtain a product with very low levels of residual alcohols and other byproducts. In some cases, a sequential process of flash distillation followed by fractional distillation is used to first remove the bulk of the unreacted phenols and then to finely purify the triaryl phosphate product. google.com
The following table details these advanced purification methods, their targets, and the principles behind their effectiveness.
| Technique | Target Impurity | Description | References |
| Treatment with Chelating Agents | Trace Metal Ions | The use of chelating agents to bind with and facilitate the removal of residual metal ions. | google.com |
| Treatment with Acid Scavengers | Residual Acidic Impurities | The addition of compounds like epoxies to react with and neutralize trace acidic byproducts. | google.comgoogle.com |
| High-Vacuum Fractional Distillation | Close-Boiling Impurities | Precise separation of this compound from impurities with similar boiling points under high vacuum. | google.com |
| Sequential Flash and Fractional Distillation | Unreacted Phenols and other Impurities | A two-step distillation process involving an initial rapid separation followed by a more precise fractional distillation. | google.com |
Advanced Analytical and Spectroscopic Characterization
Chromatographic and Mass Spectrometric Techniques for Compositional Analysis
Chromatographic techniques are indispensable for separating the complex mixture of isomers that constitute commercial Triisotridecyl phosphate (B84403) and for its trace analysis in various samples. Coupling chromatography with mass spectrometry provides definitive identification and structural information.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of large, non-volatile compounds like Triisotridecyl phosphate. Given its low polarity, reversed-phase HPLC using C18 or C8 columns is a common approach. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
A known challenge in the LC analysis of phosphate-containing compounds is the potential for interaction between the phosphate group and the stainless steel components of the HPLC system, which can lead to poor peak shape and tailing. researchgate.net While this is more pronounced for more polar phosphates, careful method development can mitigate these effects.
Coupling HPLC with High-Resolution Mass Spectrometry (HRMS) provides powerful detection capabilities. Electrospray ionization (ESI) is a suitable technique for generating ions from phosphate esters for MS analysis. nih.gov HRMS allows for the determination of the exact mass of the parent ion and its fragments with high precision, enabling unambiguous confirmation of the elemental formula (C₃₉H₈₁O₄P for TITDP) and aiding in the identification of isomers and related impurities.
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. drawellanalytical.com However, due to its high molecular weight (645.03 g/mol ) and consequently high boiling point, this compound presents a significant challenge for conventional GC analysis. High-temperature GC (HTGC), which uses columns and instrumentation capable of operating at temperatures exceeding 400°C, may be required for its elution. nih.gov
When GC analysis is feasible, two common detectors are used:
Flame Ionization Detector (FID): The FID is a universal detector for organic compounds. It pyrolyzes the sample in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon present. It offers robust and reliable quantification for a wide range of organic analytes but provides no selectivity for phosphorus-containing compounds. chromforum.org
Flame Photometric Detector (FPD): The FPD is a highly selective detector for sulfur- and phosphorus-containing compounds. ekotechlab.pl In the phosphorus mode, it measures the light emitted from the chemiluminescence of HPO* species in the flame at a specific wavelength (typically around 526 nm). ekotechlab.pliaea.org This selectivity makes GC-FPD an exceptionally sensitive and specific method for the trace analysis of organophosphates like TITDP in complex matrices, as it minimizes interference from co-eluting non-phosphorus compounds. nih.govthaiscience.info
Table 3: Comparison of GC Detectors for this compound Analysis
| Detector | Principle | Selectivity | Sensitivity | Application for TITDP |
|---|---|---|---|---|
| FID (Flame Ionization Detector) | Measures current from ions produced in a hydrogen-air flame. | Low (responds to most organic compounds). | High (ng range). | Quantitative analysis of total organic components; purity assessment. |
| FPD (Flame Photometric Detector) | Measures light emission from specific elements (P, S) in a flame. | High (specific for phosphorus-containing compounds). | Very High (pg range for P). | Trace analysis in complex samples (e.g., environmental, biological); selective detection of P-containing impurities. |
Elemental and Surface Characterization Techniques
Inductively Coupled Plasma (ICP) based methods, including Atomic Emission Spectrometry (ICP-AES, also known as ICP-OES) and Mass Spectrometry (ICP-MS), are the primary techniques for determining the elemental composition and quantifying trace elemental impurities in this compound. nih.gov These techniques are essential for quality control and for meeting regulatory guidelines, such as those outlined for elemental impurities in pharmaceutical products. aip.org
In these methods, the sample is introduced into a high-temperature argon plasma (6,000-10,000 K), which atomizes and ionizes the elements present. In ICP-AES, the excited atoms and ions emit light at characteristic wavelengths, and the intensity of this emission is proportional to the element's concentration. asme.org In ICP-MS, the ions generated in the plasma are extracted and sent to a mass spectrometer, which separates them based on their mass-to-charge ratio, providing exceptional sensitivity and low detection limits. asme.orgornl.gov ICP-MS can achieve detection limits in the part per trillion (ppt) range for most elements, while ICP-AES is typically in the part per billion (ppb) range. nih.gov
For analysis of this compound, the sample would first be digested, often using strong acids like nitric acid, to break down the organic matrix. ornl.gov The resulting solution is then diluted and introduced into the instrument. These techniques can identify and quantify a wide range of elements, including:
Class 1 impurities (As, Cd, Hg, Pb): These are significant human toxicants that require evaluation. aip.org
Class 2A/2B impurities (e.g., Co, Ni, V, Cu, Sn): These elements may be present from catalysts or manufacturing equipment. nih.govaip.org
Other elements: Analysis can confirm the concentration of phosphorus and detect other metallic or non-metallic contaminants.
The use of an octopole reaction system (ORS) in ICP-MS can effectively eliminate polyatomic interferences, which is crucial for accurate analysis in complex matrices. ornl.gov
Table 2: ICP-MS Detection Limits for Common Elemental Impurities
| Element | Symbol | Typical Detection Limit (µg/L or ppb) | Potential Source |
| Arsenic | As | < 0.1 | Raw materials, catalysts |
| Cadmium | Cd | < 0.01 | Raw materials, equipment wear |
| Lead | Pb | < 0.05 | Raw materials, environmental contamination |
| Mercury | Hg | < 0.05 | Raw materials, environmental contamination |
| Nickel | Ni | < 0.2 | Catalysts, stainless steel equipment |
| Zinc | Zn | < 0.5 | Additives, equipment |
| Copper | Cu | < 0.2 | Equipment, catalysts |
Note: Detection limits are approximate and can vary based on the instrument, matrix, and analytical method. ornl.gov
X-ray Diffraction (XRD) is a non-destructive analytical technique used to investigate the long-range atomic and molecular structure of materials. It is a fundamental tool for determining whether a compound like this compound is crystalline or amorphous and for identifying its specific crystalline phases. stfc.ac.uk
The technique works by directing a monochromatic X-ray beam onto the sample. If the material is crystalline, the regularly spaced atoms in the crystal lattice diffract the X-rays at specific angles, producing a unique diffraction pattern. stfc.ac.uk This pattern serves as a "fingerprint" for the crystalline phase, as even compounds with identical chemical compositions can have vastly different XRD patterns if their crystal structures differ (polymorphism). thermofisher.com
The resulting diffractogram plots the intensity of the scattered X-rays versus the scattering angle (2θ). By comparing the peak positions and relative intensities in the experimental pattern to reference patterns in databases like the International Centre for Diffraction Data (ICDD), specific crystalline phases can be identified. thermofisher.commalvernpanalytical.com For this compound, XRD analysis would reveal:
Crystallinity: Broad, diffuse humps in the diffractogram indicate an amorphous structure, whereas sharp peaks signify a crystalline material. frontiersin.org
Phase Identification: The specific set of peaks can identify the exact crystalline form of this compound present.
Purity: The presence of unexpected peaks can indicate crystalline impurities within the sample.
This technique is crucial for understanding the physical properties of the material, as crystallinity can significantly influence factors like melting point, solubility, and stability.
Table 3: Hypothetical XRD Data for a Crystalline Phosphate Compound
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |
| 10.5 | 8.42 | 100 | (100) |
| 21.1 | 4.21 | 85 | (200) |
| 25.5 | 3.49 | 60 | (112) |
| 31.7 | 2.82 | 75 | (211) |
| 45.3 | 2.00 | 40 | (312) |
Note: This table is illustrative. The actual data for this compound would depend on its specific crystalline structure, if any.
Scanning Electron Microscopy (SEM) combined with Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful duo for characterizing the surface of this compound at the micro- and nanoscale. SEM provides high-resolution images of the surface topography, while EDS supplies qualitative and quantitative elemental analysis of the imaged area. mdpi.com
In SEM, a focused beam of electrons is scanned across the sample's surface. The interactions between the electrons and the sample generate various signals, including secondary electrons (for high-resolution imaging of surface features) and backscattered electrons (which are sensitive to elemental composition). This allows for detailed visualization of the morphology, such as particle size, shape, and surface texture. wikipedia.org
Simultaneously, the electron beam excites atoms in the sample, causing them to emit X-rays with energies characteristic of each element present. The EDS detector collects these X-rays and generates a spectrum, where peaks correspond to specific elements. This allows for:
Point Analysis: Determining the elemental composition at a specific point on the surface.
Elemental Mapping: Scanning the electron beam across an area to generate maps that show the spatial distribution of different elements. rsc.org For this compound, EDS can map the distribution of Carbon (C), Oxygen (O), and Phosphorus (P), confirming the compound's homogeneity or identifying regions with elemental variations. It is also highly effective for locating and identifying elemental impurities or contaminants concentrated on the surface. mdpi.comscientific.net The development of silicon drift detectors (SDD) has significantly enhanced the speed and quality of EDS mapping. rsc.org
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and, more importantly, the chemical states of elements within the top few nanometers of a material's surface. This makes it invaluable for analyzing the surface chemistry of this compound and characterizing any films it may form.
XPS operates by irradiating the sample surface with a soft X-ray beam, which causes the emission of core-level electrons (photoelectrons). The kinetic energy of these emitted electrons is measured, and from this, their binding energy can be calculated. The binding energy is unique to each element and is also sensitive to the element's local chemical environment (its oxidation state and bonding partners).
For this compound, XPS can provide detailed information on:
Chemical Bonding: By analyzing the high-resolution spectra of P 2p, O 1s, and C 1s peaks, different chemical states can be identified. For example, the O 1s spectrum can distinguish between oxygen in a phosphate group (P=O or P-O-C) and oxygen in an oxide or hydroxide (B78521) contaminant.
Surface Films: When used as a lubricant or additive, this compound can form a tribochemical film on a surface. XPS is a key technique to analyze the composition of these films, identifying the formation of iron phosphates or polyphosphates when interacting with steel surfaces.
Polyphosphate Chain Length: In phosphate-based films, the ratio of bridging oxygen (P-O-P) to non-bridging oxygen (P=O or P-O-Metal) in the O 1s spectrum can provide insights into the length and cross-linking of polyphosphate chains, which is critical for performance.
The analysis involves fitting the core-level peaks with components representing different chemical states, providing a quantitative understanding of the surface chemistry.
Table 4: Typical Binding Energies (eV) for Elements in Phosphate Systems
| Element/Core Level | Chemical State | Approximate Binding Energy (eV) |
| P 2p | Phosphate (PO₄³⁻) | ~133-134 |
| Polyphosphate | ~134-135 | |
| O 1s | Metal Oxides (e.g., Fe₂O₃) | ~530.0 |
| Non-bridging Oxygen (P=O, P-O⁻) | ~531.5 | |
| Bridging Oxygen (P-O-P) | ~533.0 | |
| C 1s | C-C, C-H | ~284.8-285.0 |
| C-O (Ether/Alcohol) | ~286.5 | |
| C=O (Carbonyl) | ~288.0 |
Note: Binding energies are approximate and can shift based on the specific chemical environment and instrument calibration.
Advanced Scattering Techniques for Nanostructural Characterization
Beyond surface and elemental analysis, advanced scattering techniques can probe the nanostructural organization of this compound, particularly in liquid form or in solution. These methods provide information on particle size, shape, and interactions on a length scale of approximately 1 to 100 nanometers. scientific.net
Small-Angle X-ray Scattering (SAXS) is a powerful technique for characterizing nanoscale density differences within a material. For a liquid sample of this compound, SAXS could be used to investigate the presence and characteristics of molecular aggregates or micelles. The technique analyzes the elastic scattering of X-rays at very small angles (typically 0.1-10°). The resulting scattering pattern can be analyzed to determine parameters such as the average size, shape, and distribution of any nanostructures. nih.gov SAXS is non-destructive and requires minimal sample preparation, making it suitable for studying materials in their native state. nih.gov
Small-Angle Neutron Scattering (SANS) is a complementary technique to SAXS. Neutrons scatter from atomic nuclei rather than electrons, which provides unique advantages. One key feature is the ability to use isotopic substitution (e.g., replacing hydrogen with deuterium) to create contrast and highlight specific parts of a molecular structure or complex. For instance, SANS studies on phosphate systems have been used to investigate the hydration shell around phosphate ions, revealing details about their interaction with water molecules. This capability could be applied to study how this compound molecules interact with solvents or other additives at the nanoscale.
Light Scattering techniques, such as Dynamic Light Scattering (DLS), can also be employed. DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension to determine their hydrodynamic radius. While often used for larger particles, it can be applied to study aggregation or the formation of large molecular clusters in liquid this compound. Polarized light scattering has also been proposed as a non-destructive method for characterizing lubricating materials. These advanced scattering methods offer a window into the nanoscale behavior of this compound, which is crucial for understanding its performance in applications like lubrication and as a functional fluid.
Small Angle Neutron Scattering (SANS) for Aggregation Behavior in Solution Systems
Small Angle Neutron Scattering (SANS) is a powerful technique for characterizing the structure and interactions of molecules on the nanoscale, typically in the range of 1 to 100 nanometers. This method is particularly well-suited for studying the self-assembly and aggregation behavior of amphiphilic molecules like trialkyl phosphates in various solvent systems. By analyzing the scattering pattern of neutrons from a sample, detailed information about the size, shape, and arrangement of aggregates such as micelles can be obtained.
Investigations into the aggregation behavior of various trialkyl phosphates, such as tri-n-butyl phosphate (TBP), tri-n-amyl phosphate (TAP), and tris(2-methyl butyl) phosphate (T2MBP), have been carried out using SANS. iaea.orgingentaconnect.com These studies typically involve dissolving the trialkyl phosphate in a deuterated organic solvent (diluent) and often include the presence of extracted species like metal ions and mineral acids to mimic industrial conditions. The use of deuterated solvents is a key aspect of neutron scattering, as it enhances the scattering contrast between the hydrogen-rich solute molecules and the solvent, allowing for a clearer signal from the aggregates.
The general findings from these SANS studies on trialkyl phosphates indicate that these molecules can form reverse micelles in non-polar organic diluents. The aggregation is influenced by several factors including the molecular structure of the trialkyl phosphate, the nature of the diluent, the concentration of the extractant, and the presence of polar solutes like water, acids, or metal salts. ingentaconnect.com
For instance, SANS has been employed to compare the aggregation of different trialkyl phosphates in deuterated alkanes like n-octane and n-dodecane when loaded with zirconium(IV) nitrate (B79036). iaea.org The results from such studies reveal differences in the strength of interactions between the reverse micelles formed by different trialkyl phosphates. These interactions are a key factor in the tendency of a system to form a third phase. iaea.org
The table below summarizes the types of systems and findings from representative SANS studies on trialkyl phosphates, which serve as a proxy for understanding the potential aggregation behavior of this compound.
| Trialkyl Phosphate System | Diluent | Extracted Species | Key Findings from SANS |
| Tri-n-butyl phosphate (TBP) | n-dodecane | Mineral acids (HClO4, HCl, HNO3), Th(IV), Zr(IV) | Formation of reverse micelle-like structures; aggregation behavior influenced by extractant concentration and nature of extracted species. ingentaconnect.com |
| Tri-n-amyl phosphate (TAP) | n-dodecane | Mineral acids, Th(IV), Zr(IV) | Compared with TBP, shows different aggregation tendencies, highlighting the effect of alkyl chain length. ingentaconnect.com |
| Tris(2-methylbutyl) phosphate (T2MBP) | n-dodecane | Mineral acids, Th(IV), Zr(IV) | The branched structure influences the self-organization in solution compared to linear analogues. ingentaconnect.com |
| TBP, TAP, T2MBP | Deuterated n-alkanes (n-C8D18, n-C12D26) | Zr(IV) | Comparative analysis of aggregation revealed stronger interactions between TBP reverse micelles, correlating with a higher tendency for third phase formation. iaea.org |
These studies demonstrate the utility of SANS in elucidating the molecular-level organization of trialkyl phosphates in solution. The insights gained are crucial for controlling and optimizing processes where these compounds are used, such as in solvent extraction, by understanding and predicting the conditions that lead to undesirable phase behavior. Further SANS studies on this compound would be invaluable in providing specific details on its aggregation properties and how they compare to other commercially important trialkyl phosphates.
Mechanistic Investigations of Functional Applications
Role as a Polymer Plasticizer
The primary mechanism of plasticization by Triisotridecyl phosphate (B84403) involves its intervention between polymer chains. As a large, high-boiling organic molecule, it functions as a solvent for the amorphous regions of a polymer. hallstarindustrial.com The long, hydrophobic isotridecyl chains of the TITDP molecule are attracted to the polymer chains through weak intermolecular van der Waals forces. This interaction allows the plasticizer molecules to surround and solvate segments of the polymer, effectively shielding them from each other. This process leads to a swelling of the polymer matrix as the chains are pushed further apart, increasing the intermolecular spacing.
The insertion of Triisotridecyl phosphate molecules between polymer chains acts as a lubricant, facilitating easier movement of the chains past one another. krahn.eu This increased mobility significantly alters the viscoelastic properties of the material. The melt viscosity of the polymer is reduced, which improves its processability during manufacturing steps like extrusion and molding. hallstarindustrial.com At service temperatures, this internal lubrication translates to increased flexibility and reduced stiffness, allowing the plastic to be bent or stretched with greater ease and preventing brittleness. krahn.eu
The Free Volume Theory provides a framework for understanding the plasticizing effect of additives like this compound. hallstarindustrial.com This theory posits that a polymer's properties are related to the unoccupied space, or "free volume," between its chains. The introduction of a plasticizer, which has a smaller molecular size compared to the polymer macromolecules, increases the total free volume of the system. hallstarindustrial.com This additional space provides more room for polymer segments to move, thereby enhancing chain mobility and flexibility. The large, branched structure of the isotridecyl groups in TITDP is particularly effective at creating and occupying this free volume.
Rigid polymers owe their stiffness to strong intermolecular forces (e.g., dipole-dipole interactions and van der Waals forces) that hold the polymer chains closely together. This compound molecules, by positioning themselves between these chains, physically increase the distance between them. This separation weakens the cohesive forces between polymer chains, allowing them to slide past one another more freely under stress. This reduction in intermolecular friction is a key component of the plasticizing effect, converting a rigid material into a more flexible one.
A critical measure of a plasticizer's effectiveness is its ability to lower the glass transition temperature (Tg) of a polymer. The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. By increasing the free volume and reducing intermolecular forces, this compound enhances the mobility of the polymer chains. hallstarindustrial.com This means that less thermal energy is required to induce the segmental motions associated with the glass transition. Consequently, the incorporation of TITDP into a polymer matrix results in a significant lowering of its Tg, extending the material's flexible operating temperature range to lower values. hallstarindustrial.comwikipedia.org
Flame Retardancy Mechanisms
This compound, like other phosphate esters, functions as a halogen-free flame retardant. ontosight.aikrahn.eu Organophosphate compounds are known to act through mechanisms in both the solid (condensed) phase and the gas phase during combustion, interrupting the fire cycle at different points. nih.govberkeley.edu
In the condensed phase , upon heating, the phosphate ester can undergo thermal degradation to form phosphoric acid. google.com This acidic species acts as a catalyst for the dehydration and cross-linking of the polymer on the surface, promoting the formation of a stable, insulating layer of char. krahn.eunih.gov This char layer acts as a physical barrier, limiting the amount of flammable volatile gases that can escape to feed the flame and simultaneously shielding the underlying polymer from heat, thus slowing further decomposition. google.com
In the gas phase , the pyrolysis of this compound can release volatile, phosphorus-containing radicals, such as the PO• radical. nih.gov These radicals are highly effective at interfering with the chemical chain reactions of combustion that take place in the flame. They scavenge the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that are essential for propagating the fire, replacing them with less reactive species. nih.gov This process, known as flame inhibition, quenches the flame and reduces heat generation. nih.govnih.gov
Table of Compound Properties
| Property | Value |
|---|---|
| Chemical Name | This compound |
| Synonym | Phosphoric acid, triisotridecyl ester |
| CAS Number | 95791-33-6; 25448-25-3 ontosight.aidrugfuture.com |
| Molecular Formula | C₃₉H₈₁O₄P ontosight.ai |
| Molecular Weight | ~646.04 g/mol ontosight.ai |
| Appearance | Colorless, odorless liquid ontosight.aigoogle.com |
| Density | ~0.92 g/cm³ ontosight.ai |
| Boiling Point | ~220°C @ 0.1 mmHg ontosight.ai |
| Solubility | Slightly soluble in water; highly soluble in organic solvents ontosight.ai |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | TITDP |
| Polyvinyl chloride | PVC |
| Polyurethane | - |
Gas-Phase Inhibition: Radical Scavenging and Dilution Effects
The function of organophosphate esters, such as this compound, as flame retardants in the gas phase is a critical aspect of their fire-suppressing capabilities. This mechanism is primarily attributed to two distinct but complementary actions: radical scavenging and a dilution effect. When a polymer containing this compound is exposed to the high temperatures of a fire, the phosphate ester volatilizes and decomposes. nih.gov This decomposition releases phosphorus-containing species into the gas phase, or flame zone. d-nb.info
These phosphorus-containing fragments, particularly phosphorus oxides (PO•) and related radicals (e.g., HPO•, PO₂•), are highly effective at interrupting the self-sustaining chemical reactions of combustion. d-nb.inforesearchgate.net The core of a fire's propagation relies on a chain reaction involving highly reactive radicals, primarily hydrogen (H•) and hydroxyl (OH•) radicals. The phosphorus-based radicals generated from the flame retardant catalytically interfere with this process, converting the highly reactive H• and OH• radicals into less reactive species, thereby quenching the flame. d-nb.inforesearchgate.net This process of flame inhibition effectively slows down or halts the combustion cycle in the gas phase. d-nb.info Studies on analogous compounds like triphenyl phosphate (TPP) have demonstrated that their addition to polymers leads to a measurable decrease in the concentration of OH radicals in the flame, providing direct evidence of this gas-phase effect. researchgate.net
In addition to radical scavenging, the volatilized flame retardant and its non-combustible decomposition products contribute a dilution effect. By increasing the volume of inert gases in the flame zone, they reduce the relative concentrations of fuel and oxygen, further hindering the combustion process.
Condensed-Phase Action: Promotion of Char Formation and Barrier Effects
In the condensed phase (the solid polymer), this compound and other organophosphates execute a different but equally important flame-retardant mechanism. Their primary role is to alter the thermal decomposition of the polymer to promote the formation of a stable, insulating char layer. nih.govmdpi.com Organophosphates with high levels of oxygenation, like phosphates, readily decompose within the degrading polymer to generate phosphorus acids, such as polyphosphoric acid. nih.govresearchgate.net
This acid acts as a powerful catalyst for dehydration and cross-linking reactions within the polymer backbone. d-nb.info Instead of breaking down into flammable volatile gases (fuel for the fire), the polymer chains cross-link and cyclize, forming a carbonaceous, graphitic structure known as char. d-nb.info This char layer serves multiple protective functions:
Thermal Barrier: It insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis and the generation of flammable gases. nih.gov
Mass Transfer Barrier: The char layer physically obstructs the flow of volatile pyrolysis products from the polymer to the flame and limits the diffusion of oxygen from the atmosphere to the polymer surface. nih.gov
Fuel Dilution: By promoting char formation, less of the polymer's mass is converted into flammable gases, effectively reducing the fuel supply to the fire.
The efficacy of this condensed-phase action is often evaluated by the amount of residual char after combustion tests. For many polymer systems, the addition of phosphorus-based flame retardants significantly increases the char yield. mdpi.com
Influence on Polymer Thermal Decomposition Pathways and Pyrolysis Products
The presence of this compound fundamentally alters the chemical pathways of a polymer's thermal degradation. As established, organophosphates promote cationic cross-linking and charring. nih.gov This directly impacts the composition of the pyrolysis products. In the absence of such a flame retardant, many polymers decompose to yield a high concentration of flammable monomer and oligomer fragments.
Synergistic Effects with Co-additives in Multicomponent Flame Retardant Systems
The performance of this compound as a flame retardant can be significantly enhanced when used in combination with other types of additives, a phenomenon known as synergism. These multicomponent systems are designed to create a more effective and comprehensive fire protection strategy than any single additive could provide alone.
A prominent example is the synergy between phosphorus and nitrogen-containing compounds (P-N synergy). When used together, these additives can form thermally stable P-N structures in the condensed phase, leading to a more robust and effective char layer. mdpi.com Similarly, phosphorus-silicon systems can exhibit synergistic effects, where phosphorus promotes initial char formation and silicon compounds, like silica, further stabilize the char layer at higher temperatures, enhancing its barrier properties. mdpi.com
The combination of different phosphorus flame retardants can also yield benefits. For instance, combining a gas-phase active phosphate with a condensed-phase active phosphinate can provide a balanced flame-retardant action. In some polymer blends, such as PC/ABS, the interaction between aryl phosphates and other additives can be complex, sometimes leading to synergistic improvements in one fire-safety metric, like the Limiting Oxygen Index (LOI), while showing antagonistic effects in another, such as char formation. researchgate.net These interactions underscore the importance of carefully formulating and tailoring flame-retardant packages to specific polymer systems. researchgate.net
Tribological Performance and Lubrication Mechanisms
Surface Film Formation and Adsorption Dynamics on Substrate Materials
As a lubricant additive, this compound functions by forming a protective chemical film on interacting metal surfaces, a process central to its anti-wear and extreme pressure performance. This tribofilm is not merely a physically adsorbed layer but the result of a complex tribochemical reaction between the phosphate ester, the substrate material (e.g., iron or steel), and often trace amounts of oxygen and water. nasa.govnasa.gov
The process begins with the adsorption of the phosphate ester molecules onto the metal surface. mdpi.com Under the high local temperatures and pressures generated at the contact points (asperities) between sliding surfaces, the this compound molecules decompose. escholarship.org This decomposition, catalyzed by the metallic surface, leads to the formation of a durable, inorganic film, widely identified as an iron phosphate or polyphosphate glass-like layer. nasa.govprecisionlubrication.comresearchgate.net
Studies using surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) have confirmed the presence of these phosphate-rich layers on wear scars after tribological testing. nasa.govsciopen.com The formation of this film is dynamic; it is continuously formed and removed during the lubrication process, creating a sacrificial layer that protects the underlying metal. The effectiveness of this process depends on factors such as temperature, load, and the chemical environment. Research on the closely related tricresyl phosphate (TCP) shows that oxygen is essential for the chemical reaction that forms the protective film on steel surfaces. nasa.govnasa.gov
Anti-Wear and Extreme Pressure Properties and Their Molecular Basis
The primary function of this compound as an anti-wear (AW) and extreme pressure (EP) additive is a direct consequence of the tribofilm described above. precisionlubrication.com Under boundary lubrication conditions, where the bulk lubricant film is too thin to prevent direct contact between surface asperities, the tribochemically formed phosphate film provides critical protection. precisionlubrication.com
Anti-Wear (AW) Action: Under moderate load and sliding conditions, the phosphate film acts as a sacrificial, low-shear-strength layer. researchgate.net It is softer than the metal substrates, so during contact, the film is sheared rather than the metal itself. This prevents adhesive wear (scuffing) and abrasive wear, significantly reducing material loss and surface damage. The film's ability to constantly regenerate at points of contact ensures sustained protection.
Extreme Pressure (EP) Action: Under high loads, the pressure at asperity tips can become extremely high, capable of welding the surfaces together. EP additives like this compound prevent this by reacting at these high-pressure, high-temperature points to form the inorganic phosphate film. This film provides a robust physical barrier that withstands extreme pressures and prevents catastrophic welding and seizure of the moving parts. sinobiochemistry.com The molecular basis for this lies in the transformation of an organic liquid into a resilient, solid-like inorganic polymer film precisely where it is needed most. precisionlubrication.com
The table below illustrates the typical effect of organophosphate additives on the tribological performance of a base oil, using data for a related compound as an example.
Interactive Table: Illustrative Tribological Performance of Organophosphate Additives This table shows representative data on how organophosphate additives can improve the anti-wear and extreme pressure properties of a lubricant base stock.
| Lubricant Formulation | Wear Scar Diameter (mm) | Load-Carrying Capacity (Ok Load, N) |
| Base Oil | 0.65 | 400 |
| Base Oil + Organophosphate | 0.40 | 800 |
| Base Oil + Synergistic P-S Package | 0.35 | >1000 |
Note: Data is illustrative, based on typical performance improvements seen with phosphorus-based AW/EP additives. Actual values vary with base oil, specific additive, concentration, and test conditions.
Role in Boundary and Mixed Lubrication Regimes
Under conditions of boundary and mixed lubrication, direct asperity contact between moving surfaces can lead to significant friction and wear. This compound, a long-chain trialkyl phosphate, functions as an anti-wear additive by forming a protective surface film, known as a tribofilm, at these contact points. The formation and effectiveness of this film are central to its role in these demanding lubrication regimes.
The general mechanism for organophosphorus esters involves their decomposition at the elevated temperatures and pressures found at asperity contacts. This process creates a new, more durable surface layer that can shear more easily than the underlying metal, thereby reducing wear. precisionlubrication.comcapes.gov.br In boundary lubrication, where the lubricant film is not thick enough to completely separate the surfaces, the performance of the additive is paramount. nih.govescholarship.org The tribofilm generated by phosphate esters provides the necessary load-carrying capacity to prevent catastrophic failure. bohrium.comresearchgate.net
Research comparing different phosphate esters has shown that the molecular structure, particularly the nature of the alkyl or aryl group, significantly influences performance. Studies on dialkyl phosphates have indicated that esters with long alkyl chains, analogous to the isotridecyl groups in this compound, tend to provide superior wear-reducing properties. researchgate.net In contrast, short-chain esters often exhibit better extreme pressure (load-carrying) capabilities. researchgate.net This suggests that this compound is optimized for providing durable anti-wear protection under sustained sliding conditions rather than for extreme load scenarios. The long, branched alkyl chains are believed to form a more robust and persistent film, effectively minimizing material loss over time. numberanalytics.com
The protective layer formed by these additives is often described as a sacrificial layer. capes.gov.brresearchgate.net It is continuously formed and worn away during operation, a dynamic process that protects the base metal of the components. wisc.edu In mixed lubrication, a regime that combines elements of both hydrodynamic and boundary lubrication, the tribofilm formed by this compound is crucial for protecting the surfaces during intermittent asperity contacts.
| Phosphate Ester Type | Primary Characteristic | Dominant Lubrication Function | Mechanism |
|---|---|---|---|
| Short-Chain (e.g., Tributyl Phosphate) | Superior Load-Carrying | Extreme Pressure (EP) | Reacts rapidly with asperities to form protective salts. |
| Long-Chain (e.g., this compound analogue) | Better Wear-Reduction | Anti-Wear (AW) | Reacts more slowly to form a durable, wear-reducing organophosphate film. |
Chemical Interactions with Metal Substrates Under Tribological Stress
The anti-wear functionality of this compound is fundamentally a result of its chemical transformation under tribological stress into a protective surface film. This process involves a series of complex reactions with the metallic substrate, typically iron or steel surfaces. The high local temperatures (often several hundred degrees Celsius) and pressures generated at the tips of colliding asperities act as the trigger for the decomposition of the phosphate ester. mdpi.com
The primary mechanism involves the thermal or tribochemically-induced decomposition of the trialkyl phosphate molecule at the active, nascent metal surface. researchgate.netmdpi.com Initial steps are believed to involve the adsorption of the phosphate ester onto the metal oxide layer of the surface, facilitated by the polar P=O group. researchgate.net Under the intense stress at contact points, the ester decomposes. This decomposition can proceed via two main pathways: cleavage of the P-O-C (aryl/alkyl) bond or the P-O-C bond. mdpi.com For trialkyl phosphates, this decomposition leads to the formation of reactive phosphate species.
These species then react directly with the iron from the substrate to form a complex, glassy film. Surface analysis of tribofilms formed by similar phosphate esters, such as tricresyl phosphate (TCP), has consistently identified the main components as iron phosphates and iron polyphosphates. researchgate.netethz.chnasa.gov The resulting film is a complex, often amorphous or glassy, inorganic polymer structure that adheres strongly to the metal surface. This iron polyphosphate layer possesses high load-bearing capacity and is more easily sheared than the metal substrate, which prevents severe adhesive wear and scuffing. capes.gov.brresearchgate.net
The growth and composition of this tribofilm are dynamic. Studies on related phosphorus additives show that the film thickness can range from 60 to 100 nm. researchgate.net The chemical nature of the film can also evolve with time and operating conditions, with longer sliding times potentially leading to the formation of shorter-chain polyphosphates as more iron diffuses into the reaction layer. ethz.ch
| Analytical Technique | Observed Chemical Species | Interpretation | Reference |
|---|---|---|---|
| X-ray Photoelectron Spectroscopy (XPS) | Iron phosphates (FePO₄), Polyphosphates | Confirms chemical reaction between the additive and iron substrate. | ethz.chntis.gov |
| X-ray Absorption Near Edge Structure (XANES) | Short and long-chain iron polyphosphates | Reveals the polymeric nature of the tribofilm. | ethz.chfrontiersin.org |
| Electron Diffraction | FePO₄, FePO₄·2H₂O | Early evidence for the formation of iron phosphate layers. | nasa.gov |
Influence of Environmental Factors (e.g., Oxygen, Water) on Tribofilm Formation
The formation of a protective tribofilm from this compound is not solely dependent on the additive and the metal substrate; it is critically influenced by environmental factors, particularly the presence of oxygen and water. These components can either be essential reactants or inhibitors, depending on their concentration and the specific operating conditions.
Oxygen: The presence of oxygen is generally considered essential for the effective formation of the phosphate-based anti-wear film on ferrous surfaces. nasa.govnasa.gov Early research on tricresyl phosphate (TCP) demonstrated that the chemical reaction leading to a reduction in friction requires oxygen. nasa.gov Experiments conducted in inert nitrogen atmospheres showed significantly less reaction product and a lower lubricant failure temperature, suggesting that a limited oxygen supply hinders the formation of a durable film. nasa.gov The oxygen can be supplied from the dissolved air in the lubricant or, more importantly, from the iron oxide layer (e.g., Fe₂O₃, Fe₃O₄) that naturally exists on steel surfaces. researchgate.net The reaction mechanism is believed to involve the phosphate ester's interaction with this oxide layer, which facilitates its decomposition and subsequent integration into an iron polyphosphate matrix.
Water: The role of water is more complex. On one hand, water can promote the formation of the tribofilm through hydrolysis of the phosphate ester. researchgate.net The hydrolysis of a P-O-C bond would yield an acidic phosphate species, which is more reactive towards the metal or metal oxide surface than the neutral parent ester. researchgate.net This can accelerate the generation of the protective phosphate layer.
| Environmental Condition | Observed Effect on Friction/Wear | Inferred Mechanism |
|---|---|---|
| Dry Air | Effective friction reduction at a characteristic reaction temperature (Tᵣ). | Oxygen from air and surface oxides enables reaction to form a protective phosphate film. |
| Dry Nitrogen | Reduced friction reduction effectiveness; lower failure temperature. | Limited oxygen supply hinders the formation of a robust tribofilm. |
| Moist Nitrogen (on preheated, oxygen-depleted surfaces) | No friction reduction; lubricant failure. | Hydrolysis reaction is not sufficient to form a film without oxygen; water may displace the additive. |
Environmental Fate and Transformation
Degradation Pathways in Environmental Compartments
The degradation of TITDP in the environment is influenced by several factors, including sunlight, water, and microbial activity. These processes can lead to the transformation of the parent compound into various byproducts.
Hydrolysis, the reaction with water, is a key abiotic degradation pathway for many esters. However, for trialkyl phosphates like TITDP, the rate of hydrolysis is generally slow. Studies on TEHP have indicated that abiotic hydrolysis is insignificant under normal environmental conditions. ecetoc.org The persistence of such compounds is often attributed to the stability of the phosphate (B84403) ester bonds. The rate of hydrolysis for phosphate esters can be influenced by pH and temperature, but for compounds like TITDP with long, branched alkyl chains, steric hindrance can further reduce the susceptibility to hydrolysis. The half-life for the hydrolysis of simple trialkylphosphates is generally over a year. epa.gov
Biodegradation by microorganisms is a primary pathway for the environmental breakdown of many organophosphate esters. While specific studies on the microbial metabolism of TITDP are scarce, research on analogous compounds provides valuable insights. For example, the biodegradation of TEHP by the bacterial strain Ochrobactrum tritici WX3-8 has been shown to proceed through a stepwise dealkylation process. nih.gov This suggests that a similar pathway may be involved in the biotransformation of TITDP, where the isotridecyl chains are sequentially cleaved from the phosphate core. The nature of the alcohol moiety significantly affects the ultimate biodegradability of phosphate esters. ecetoc.org
The general proposed pathway for the biodegradation of similar trialkyl phosphates involves:
Initial Attack: The process is often initiated by enzymes that cleave one of the ester linkages.
Formation of Diester: This results in the formation of a diisotridecyl phosphate and the release of an isotridecanol (B73481) molecule.
Formation of Monoester: Further degradation leads to the formation of mono-isotridecyl phosphate and another molecule of isotridecanol.
Final Mineralization: Ultimately, the process can lead to the formation of inorganic phosphate and the complete mineralization of the alkyl chains. nih.gov
The efficiency of biodegradation can be influenced by environmental conditions such as temperature, pH, and the presence of other organic matter.
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater. These processes rely on the in-situ generation of highly reactive hydroxyl radicals (•OH) that can oxidize a wide range of organic compounds. epa.gov AOPs such as ozonation, Fenton processes, and photocatalysis have been shown to be effective in degrading various organophosphate compounds. researchgate.net While specific studies on the application of AOPs for the remediation of TITDP are not widely documented, the general effectiveness of these technologies for organophosphate esters suggests they could be a viable treatment option for water contaminated with TITDP. The degradation mechanism in AOPs typically involves the attack of hydroxyl radicals on the ester linkages and the alkyl chains, leading to fragmentation and eventual mineralization of the compound.
Metabolite Identification and Transformation Product Kinetics
The identification of metabolites is crucial for understanding the complete environmental impact of a compound, as transformation products can sometimes be more toxic or persistent than the parent compound. For TITDP, based on studies of analogous compounds like TEHP, the primary metabolites expected from biodegradation are diisotridecyl phosphate and mono-isotridecyl phosphate, along with isotridecanol. nih.gov In vivo studies in rats have also shown that TEHP can be enzymatically hydrolyzed to di(2-ethylhexyl) phosphoric acid (DEHPA). nih.govnih.gov
The kinetics of metabolite formation and degradation are dependent on the specific microbial populations and environmental conditions. For TEHP, the degradation efficiency by Ochrobactrum tritici WX3-8 reached 75% after 104 hours under optimal conditions. nih.gov This suggests that the transformation of TITDP could occur over a period of days to weeks in environments with competent microbial communities.
Table 1: Expected Biodegradation Metabolites of Triisotridecyl Phosphate (based on analogs)
| Parent Compound | Expected Primary Metabolite | Expected Secondary Metabolite | Final Products |
| This compound | Diisotridecyl phosphate | Mono-isotridecyl phosphate | Inorganic phosphate, Isotridecanol |
Data inferred from studies on structurally similar organophosphate esters like Tris(2-ethylhexyl) phosphate. nih.gov
Sorption and Transport Phenomena in Aquatic and Terrestrial Systems
The transport and distribution of TITDP in the environment are largely governed by its sorption behavior. Due to its long alkyl chains, TITDP is expected to be a hydrophobic compound with low water solubility and a tendency to adsorb to soil organic matter and sediments. This sorption behavior reduces its mobility in the environment but can also lead to its accumulation in sediments and sludge.
The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of organic chemicals in soil. While a specific Koc value for TITDP is not available, its high molecular weight and lipophilic nature suggest a high Koc value, indicating strong sorption to soil and sediment. This would limit its potential for leaching into groundwater but increase its persistence in the solid phases of aquatic and terrestrial ecosystems. The transport of such compounds is often associated with the movement of soil particles through erosion and runoff. researchgate.net
Advanced Research Directions and Emerging Applications
Computational Chemistry and Molecular Modeling Studies of Triisotridecyl Phosphate (B84403) Interactions
While specific computational studies on triisotridecyl phosphate are emerging, the broader field of organophosphate research provides a clear indication of the methodologies and insights being pursued. Computational chemistry and molecular modeling are powerful tools for understanding the behavior of these compounds at an atomic level. Techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are used to elucidate interaction mechanisms that are difficult to observe experimentally.
Research in this area often focuses on how organophosphates interact with surfaces and other molecules. For instance, studies on the lubricant additive tricresyl phosphate (TCP) have utilized a hybrid kinetic Monte Carlo/molecular dynamics (kMC/MD) algorithm to model the growth of thin polyphosphate films on iron substrates. researchgate.net This approach allows for the simulation of film growth over timescales of seconds with full atomistic resolution, providing insights essential for developing advanced wear-resistant coatings. researchgate.net Parallel reactive molecular dynamics simulations have also been employed to create a statistical analysis of the chemical reactions occurring between TCP and an amorphous iron oxide surface at various temperatures (300 to 700 K). researchgate.net
Furthermore, quantum chemical calculations have been used to investigate the complexation behavior of various phosphate ligands with elements like Thorium(IV), revealing that factors such as geometric strain and dispersion interactions significantly influence complex stability. researchgate.net Such computational approaches are critical for designing new extraction processes and understanding the fundamental forces governing phosphate interactions. researchgate.net Molecular dynamics and Monte Carlo simulations have also been used to model the binding characteristics of phosphate ions to polymeric materials, which is relevant for developing new remediation technologies. nih.gov
Table 1: Application of Computational Methods in Organophosphate Research
| Computational Method | Subject of Study | Key Findings |
| Hybrid kMC/MD | Growth of polyphosphate films from tricresyl phosphate (TCP) on an iron substrate. | Enabled modeling of film growth with atomistic resolution over extended timescales, crucial for developing wear-resistant coatings. researchgate.net |
| Parallel Reactive MD | Chemical reactions between a single TCP molecule and an amorphous iron oxide surface. | Provided statistical analysis of multiple possible reaction pathways at different temperatures, identifying key decomposition products. researchgate.net |
| Density Functional Theory (DFT) | Complexation of phosphate, phosphine (B1218219) oxide, and phosphoramide (B1221513) ligands with Th(IV). | Revealed that orbital interactions increase in the order of phosphate < phosphine oxide < phosphoramide and identified the most stable complex. researchgate.net |
| Molecular Dynamics & Monte Carlo | Binding of phosphate ions to a model polymer (Sevelamer Hydrochloride). | Determined average structure, points of intermolecular interaction, and calculated changes in volume after phosphate capture. nih.gov |
Design and Synthesis of Novel this compound Derivatives with Tunable Properties
The synthesis of novel derivatives of phosphate esters is a key area of research aimed at creating molecules with specific, tunable properties for advanced applications. While the synthesis of this compound itself is established, current research focuses on methodologies to introduce new functional groups to the phosphate core, thereby altering its physical, chemical, or biological characteristics.
A prominent strategy involves creating mixed phosphotriesters, where the three ester groups are not identical. This allows for the precise tuning of properties. For example, robust methods are being developed for synthesizing mixed phosphotriesters that contain biolabile protecting groups, such as S-acyl-2-thioethyl (SATE) esters. rsc.org These groups are designed to be cleaved under specific biological conditions, releasing the active molecule inside a cell. rsc.org One innovative approach provides access to these bis-SATE phosphotriesters in two steps from a tri(2-bromoethyl)phosphotriester precursor, avoiding hazardous reagents and unreliable yields associated with traditional phosphoramidite (B1245037) chemistry. rsc.org This methodology has been successfully applied to various substrates, including glucose, N-acetylhexosamine, and amino acid derivatives, demonstrating its versatility. rsc.org
Such synthetic platforms could be adapted to create derivatives of this compound with tailored properties. By replacing one or more of the isotridecyl groups with other functional moieties, it would be possible to develop new flame retardants with improved efficiency, plasticizers with lower migration rates, or lubricants with enhanced thermal stability.
Development of Hybrid Material Systems and Multicomponent Synergistic Formulations
This compound and its analogs are increasingly being incorporated into hybrid material systems and multicomponent formulations to achieve synergistic effects, where the combined performance exceeds the sum of the individual components. This is particularly evident in the field of flame retardants for polymer blends.
One study investigated the fire retardancy of a polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) blend using a hybrid system of triphenyl phosphate (TPP), an organophosphate analog, and nanoclay. researchgate.net The research demonstrated that while nanoclay alone had a limited effect, its combination with TPP resulted in significant improvements in fire resistance. researchgate.net The hybrid system shifted the thermal degradation curves to higher temperatures, indicating enhanced thermal stability. researchgate.net
The synergistic effect was quantified using cone calorimetry and Limited Oxygen Index (LOI) testing. The peak heat release rate (PHRR), a critical measure of fire intensity, was dramatically reduced, and the LOI, which indicates the minimum oxygen concentration required to support combustion, was substantially increased. researchgate.net This synergy arises because the nanoclay acts as a physical barrier, while the phosphate compound works in the gas phase to quench the flame.
Table 2: Synergistic Effect of TPP/Nanoclay Hybrid System in PC/ABS Blends
| Formulation | Peak Heat Release Rate (PHRR) (kW/m²) | Limited Oxygen Index (LOI) (%) |
| PC/ABS Blend (Neat) | 1032 | 23 |
| PC/ABS + 12% TPP + 2% Nanoclay | 300 | 35 |
Data sourced from a study on PC/ABS blends, demonstrating the principle of synergistic hybrid systems relevant to organophosphates. researchgate.net
Process Intensification and Sustainable Manufacturing in this compound Production
In line with global trends towards green chemistry, significant research is underway to make the production of phosphorus compounds, including this compound, more sustainable. This involves process intensification—making chemical processes more efficient and less wasteful—and developing manufacturing routes that rely on renewable feedstocks and avoid hazardous intermediates.
A key target for sustainable production is to circumvent the use of white phosphorus (P4), a high-energy and hazardous intermediate traditionally used in the production of many phosphorus-based chemicals. nih.govresearchgate.net Recent breakthroughs have demonstrated a solvent-free mechanochemical process that can produce phosphite, a reduced phosphorus compound, directly from condensed phosphates. nih.govresearchgate.net This method uses a hydride source to phosphorylate various phosphate starting materials, including sodium trimetaphosphate and even bioproduced polyphosphate, with high yields. nih.govresearchgate.net This approach not only mitigates the involvement of environmentally hazardous chemicals but also presents a pathway to close the modern phosphorus cycle by utilizing waste or bio-based phosphate sources. nih.govresearchgate.net
Another aspect of process intensification involves using industrial byproducts to improve fertilizer production, a principle applicable to the broader phosphate industry. researchgate.net Studies have shown that using industrial wastes like potassium metaphosphate and silicon-containing ash can intensify the superphosphate (B1263860) production process, increasing the content of usable P2O5 and improving the mechanical strength of granules while reducing aging time. researchgate.net These strategies point towards a future where the manufacturing of organophosphates is integrated into a circular economy, minimizing waste and energy consumption.
Table 3: Phosphite Yields from Mechanochemical Hydride Phosphorylation
| Condensed Phosphate Starting Material | Optimized Yield (%) |
| Sodium Trimetaphosphate (Na₃P₃O₉) | 44 |
| Sodium Triphosphate (Na₅P₃O₁₀) | 58 |
| Sodium Pyrophosphate (Na₄P₂O₇) | 44 |
| Sodium Fluorophosphate (Na₂PO₃F) | 84 |
| Sodium Polyphosphate ("(NaPO₃)n") | 55 |
Data shows yields based on total phosphorus content, demonstrating a sustainable route to reduced phosphorus compounds. nih.govresearchgate.net
Exploration of this compound in Novel Industrial and Technological Applications
Beyond its established roles as a plasticizer, flame retardant, and lubricant, this compound and related organophosphates are being explored for novel applications driven by advanced materials science and nanotechnology. ontosight.ai The fundamental properties that make it an effective anti-wear additive are now being leveraged to create and control materials at the nanoscale.
Research into the behavior of organophosphate lubricant additives on metal surfaces is providing a deeper understanding of tribofilm formation. researchgate.net This knowledge is critical for engineering next-generation lubricants for high-performance machinery. The ability to model and understand the growth of amorphous thin films from organophosphate precursors on solid surfaces is essential for a wide range of industrial applications, from depositing highly durable wear-resistant coatings to the production of specialized electronic components like solar cells. researchgate.net
The interaction of organophosphates with various materials is also being harnessed in other fields. For example, the principles governing phosphate binding are being studied to develop new materials for environmental remediation, specifically for the removal of phosphate pollutants from water systems. nih.gov As manufacturing and technology move towards smaller scales and higher efficiencies, the unique interfacial properties of molecules like this compound will continue to be explored for new and innovative applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
